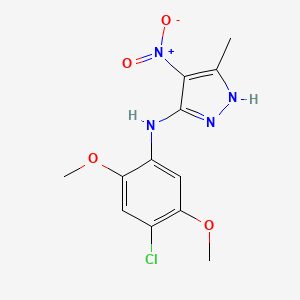![molecular formula C24H19N5O B11108964 1,5-diphenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11108964.png)
1,5-diphenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-1,2,4-triazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-DIPHENYL-N’-[(1E,2E)-3-PHENYL-2-PROPEN-1-YLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple phenyl groups and a triazole ring, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DIPHENYL-N’-[(1E,2E)-3-PHENYL-2-PROPEN-1-YLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of appropriate hydrazides with aldehydes or ketones under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,5-DIPHENYL-N’-[(1E,2E)-3-PHENYL-2-PROPEN-1-YLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
1,5-DIPHENYL-N’-[(1E,2E)-3-PHENYL-2-PROPEN-1-YLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-DIPHENYL-N’-[(1E,2E)-3-PHENYL-2-PROPEN-1-YLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazole ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenyl-1,4-pentadien-3-one: Known for its free radical scavenging activity.
(1E,2E)-N,3-Diphenyl-2-propen-1-imine: Another compound with similar structural features but different reactivity and applications.
Uniqueness
1,5-DIPHENYL-N’-[(1E,2E)-3-PHENYL-2-PROPEN-1-YLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE is unique due to its combination of phenyl groups and triazole ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H19N5O |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1,5-diphenyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C24H19N5O/c30-24(27-25-18-10-13-19-11-4-1-5-12-19)22-26-23(20-14-6-2-7-15-20)29(28-22)21-16-8-3-9-17-21/h1-18H,(H,27,30)/b13-10+,25-18+ |
InChI Key |
GIQFACJYJDEQDF-JOUPJCCWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-Methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11108885.png)
![4-bromo-2-[(E)-(2-{6-[(2-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]phenol](/img/structure/B11108893.png)
![N-(2-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B11108898.png)
![Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B11108908.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(biphenyl-4-yloxy)propanehydrazide](/img/structure/B11108923.png)
![(5E,5'E)-5,5'-[benzene-1,4-diyldi(E)methylylidene]bis(1,3-thiazolidine-2,4-dione)](/img/structure/B11108934.png)
![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene(2-methoxybenzene-4,1-diyl)oxy]}bis[1-(morpholin-4-yl)ethanone]](/img/structure/B11108942.png)
![ethyl 4'-benzamido-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate](/img/structure/B11108951.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11108958.png)
![2-(4-Methoxybenzamido)-N-{1-[2-(4-methoxyphenyl)acetohydrazido]-3-methyl-1-oxobutan-2-YL}benzamide](/img/structure/B11108963.png)
![N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11108966.png)
boron](/img/structure/B11108968.png)

